molecular formula C7H5BrF2 B040081 2,3-Difluorobenzyl bromide CAS No. 113211-94-2

2,3-Difluorobenzyl bromide

Cat. No.: B040081
CAS No.: 113211-94-2
M. Wt: 207.01 g/mol
InChI Key: FTBSGSZZESQDBM-UHFFFAOYSA-N
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Description

2,3-Difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzyl bromide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is a clear, colorless to light yellow liquid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzyl bromide can be synthesized through the bromination of 2,3-difluorotoluene. The process involves the reaction of 2,3-difluorotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,3-difluorotoluene is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include 2,3-difluorobenzyl alcohols, ethers, and amines.

    Oxidation: Products include 2,3-difluorobenzaldehyde and 2,3-difluorobenzoic acid.

    Reduction: The major product is 2,3-difluorotoluene.

Scientific Research Applications

2,3-Difluorobenzyl bromide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-difluorobenzyl bromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used .

Comparison with Similar Compounds

  • 2,4-Difluorobenzyl bromide
  • 2,6-Difluorobenzyl bromide
  • 4-Fluorobenzyl bromide
  • 4-Methylbenzyl bromide

Comparison: 2,3-Difluorobenzyl bromide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. For example, 2,6-difluorobenzyl bromide has fluorine atoms at the 2 and 6 positions, which can lead to different steric and electronic effects compared to this compound .

Properties

IUPAC Name

1-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBSGSZZESQDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333761
Record name 2,3-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113211-94-2
Record name 2,3-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-2,3-difluoro-benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,3-Difluorobenzyl bromide in the synthesis of the anticancer agent discussed in the paper?

A1: this compound serves as a crucial reactant in the synthesis of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide []. The reaction involves the decarboxylation of ethyl β-carboline-3-carboxylate with this compound in the presence of sodium hydride and DMF. This reaction leads to the attachment of the 2,3-difluorobenzyl groups to the β-carboline scaffold, resulting in the final compound.

Q2: Is there any information available on the structure-activity relationship (SAR) of the synthesized compound and the role of the 2,3-difluorobenzyl groups?

A2: The research paper primarily focuses on the synthesis and characterization of the novel compound []. While it mentions the compound's potential as an anticancer agent with an IC50 value provided, it does not delve into the specific SAR studies. Further research would be needed to elucidate the contribution of the 2,3-difluorobenzyl groups to the observed anticancer activity and to explore how modifications to these groups might impact potency and selectivity.

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